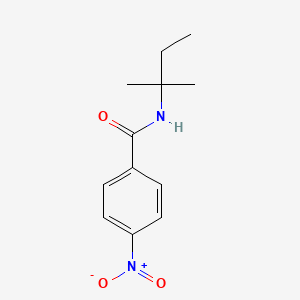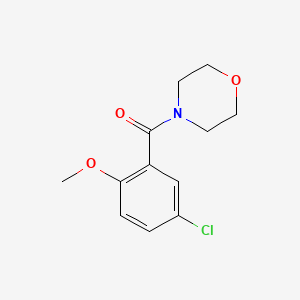
1-cycloheptyl-4-(2-methoxyphenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-cycloheptyl-4-(2-methoxyphenyl)piperazine, also known as TFMPP, is a synthetic compound that belongs to the class of piperazine derivatives. It was first synthesized in the 1980s and has since been used in scientific research as a tool to study the central nervous system. TFMPP is a potent agonist of the serotonin receptor and has been shown to produce a range of physiological and biochemical effects.
作用機序
1-cycloheptyl-4-(2-methoxyphenyl)piperazine acts as an agonist of the serotonin receptor, specifically the 5-HT1B and 5-HT2C subtypes. It binds to these receptors and activates them, leading to a range of physiological and biochemical effects. The exact mechanism of action of 1-cycloheptyl-4-(2-methoxyphenyl)piperazine is not fully understood, but it is thought to involve the modulation of neurotransmitter release, ion channel activity, and second messenger signaling pathways.
Biochemical and Physiological Effects
1-cycloheptyl-4-(2-methoxyphenyl)piperazine produces a range of biochemical and physiological effects, including changes in mood, behavior, and cardiovascular function. It has been shown to increase serotonin levels in the brain, leading to changes in mood and behavior. 1-cycloheptyl-4-(2-methoxyphenyl)piperazine has also been shown to increase heart rate and blood pressure, as well as cause vasoconstriction of the coronary arteries.
実験室実験の利点と制限
1-cycloheptyl-4-(2-methoxyphenyl)piperazine has several advantages for lab experiments. It is a potent agonist of the serotonin receptor and produces a range of physiological and biochemical effects. It is also relatively easy to synthesize and can be obtained in high purity. However, there are also some limitations to the use of 1-cycloheptyl-4-(2-methoxyphenyl)piperazine in lab experiments. It has a relatively short half-life and can be rapidly metabolized, making it difficult to study its long-term effects. Additionally, 1-cycloheptyl-4-(2-methoxyphenyl)piperazine has been shown to produce non-specific effects on other receptors, which can complicate the interpretation of results.
将来の方向性
For the study of 1-cycloheptyl-4-(2-methoxyphenyl)piperazine include the development of more selective agonists of the serotonin receptor and the investigation of its long-term effects on the central nervous system.
合成法
The synthesis of 1-cycloheptyl-4-(2-methoxyphenyl)piperazine involves the reaction of 1-cycloheptyl-4-chloropiperazine with 2-methoxyphenyl magnesium bromide in the presence of a palladium catalyst. The reaction yields 1-cycloheptyl-4-(2-methoxyphenyl)piperazine as a white crystalline solid with a melting point of 180-181°C. The purity of 1-cycloheptyl-4-(2-methoxyphenyl)piperazine can be determined using various analytical techniques such as HPLC, NMR, and mass spectrometry.
科学的研究の応用
1-cycloheptyl-4-(2-methoxyphenyl)piperazine has been used extensively in scientific research as a tool to study the central nervous system. It is a potent agonist of the serotonin receptor and has been shown to produce a range of physiological and biochemical effects. 1-cycloheptyl-4-(2-methoxyphenyl)piperazine has been used in studies investigating the role of serotonin in the regulation of mood, anxiety, and behavior. It has also been used in studies investigating the effects of serotonin on the cardiovascular system, gastrointestinal system, and immune system.
特性
IUPAC Name |
1-cycloheptyl-4-(2-methoxyphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O/c1-21-18-11-7-6-10-17(18)20-14-12-19(13-15-20)16-8-4-2-3-5-9-16/h6-7,10-11,16H,2-5,8-9,12-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFWHDQKTDZQVAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-{[(2-fluorophenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5832653.png)
![6-chloro-4-methyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5832654.png)

![N-{[(3-nitrophenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5832663.png)

![ethyl 2-methyl-5-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}-1-benzofuran-3-carboxylate](/img/structure/B5832675.png)


![N,N-diethyl-2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5832694.png)




![4,5-dimethyl-2-{[3-(trifluoromethyl)benzyl]thio}-1H-benzimidazole](/img/structure/B5832734.png)